

# Protocol for the Formulation of Niosomes using Span 40 and Cholesterol

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Span 40   |           |
| Cat. No.:            | B10781940 | Get Quote |

For: Researchers, scientists, and drug development professionals.

### Introduction

Niosomes are vesicular nanocarriers composed of non-ionic surfactants and cholesterol, which serve as an alternative to liposomes for drug delivery.[1][2][3] These vesicles can encapsulate both hydrophilic and hydrophobic drugs, enhancing their stability, bioavailability, and controlling their release.[4][5] **Span 40**, a non-ionic surfactant, is commonly used in niosome formulations due to its favorable hydrophilic-lipophilic balance (HLB) and ability to form stable vesicles.[1][2] [3] Cholesterol is incorporated into the niosomal membrane to improve its rigidity, reduce drug leakage, and enhance stability.[2][6][7] This document provides detailed protocols for the formulation of niosomes using **Span 40** and cholesterol via two common methods: the thin-film hydration technique and the ether injection method.

## **Materials and Equipment**

Materials:

- Span 40 (Sorbitan monopalmitate)
- Cholesterol
- Drug to be encapsulated (hydrophilic or hydrophobic)
- Organic solvents: Chloroform, Methanol, Diethyl ether[4][8][9]



 Aqueous phase: Phosphate buffered saline (PBS) pH 7.4, distilled water, or other suitable buffer[9]

#### Equipment:

- Rotary evaporator[8][9]
- Round bottom flasks[8][9]
- Water bath or heating mantle[2][8]
- Vortex mixer[2]
- Syringe with a fine gauge needle (for ether injection method)[4][7]
- Beakers and magnetic stirrer[4]
- Sonication bath or probe sonicator (optional, for size reduction)[10][11]
- Extruder (optional, for size reduction)
- Particle size analyzer (e.g., Dynamic Light Scattering)
- Microscope (e.g., Transmission Electron Microscope, Scanning Electron Microscope)
- Dialysis membrane for in-vitro release studies[10]
- UV-Vis Spectrophotometer or HPLC for drug quantification

## **Experimental Protocols**

Two primary methods for the formulation of niosomes using **Span 40** and cholesterol are detailed below. The choice of method can influence the resulting vesicle size and lamellarity.

## **Method 1: Thin-Film Hydration Technique**

This is a widely used method for preparing multilamellar niosomes.[8][12]

Protocol:

## Methodological & Application





- Dissolution of Lipids: Accurately weigh Span 40 and cholesterol in the desired molar ratio
  (see Table 1 for examples) and dissolve them in a suitable organic solvent or a mixture of
  solvents (e.g., Chloroform:Methanol 2:1 v/v) in a round bottom flask.[8] If a lipophilic drug is
  to be encapsulated, it should be co-dissolved with the surfactant and cholesterol at this
  stage.
- Film Formation: Attach the round bottom flask to a rotary evaporator. The organic solvent is then evaporated under reduced pressure at a temperature of 60°±2°C.[8] The flask should be rotated at a speed of approximately 100-150 rpm to ensure the formation of a thin, uniform film on the inner wall of the flask.[8]
- Film Drying: Once the film is formed, continue the evaporation process for at least 1 hour to ensure the complete removal of any residual organic solvent.
- Hydration: The thin film is hydrated with an aqueous phase (e.g., PBS pH 7.4) by rotating the flask gently at 50 rpm in a water bath set at 60°±2°C.[8] The volume of the aqueous phase should be sufficient to achieve the desired final concentration of the niosomal suspension. If a hydrophilic drug is to be encapsulated, it should be dissolved in the aqueous phase used for hydration.
- Vesicle Formation: Continue the hydration process for approximately 60 minutes to allow for the complete swelling of the lipid film and the formation of niosomal vesicles.[8]
- Maturation/Annealing (Optional): The resulting niosomal suspension can be left to mature overnight at 4°C to allow for the stabilization of the vesicles.[4]
- Size Reduction (Optional): The size of the prepared multilamellar vesicles can be reduced by sonication (using a bath or probe sonicator) or by extrusion through polycarbonate membranes of a defined pore size to obtain smaller, more uniform vesicles.[10][11]

## **Method 2: Ether Injection Method**

This method typically produces unilamellar niosomes and is suitable for encapsulating heatsensitive drugs.[2][7]

Protocol:



- Preparation of Lipid Solution: Dissolve Span 40 and cholesterol in diethyl ether. If a lipophilic drug is to be encapsulated, it should also be dissolved in this organic phase.
- Preparation of Aqueous Phase: Heat the aqueous phase (e.g., distilled water or PBS) in a
  beaker to 60-65°C and maintain this temperature using a water bath with constant, gentle
  stirring.[2][4] If a hydrophilic drug is to be encapsulated, it should be dissolved in this
  aqueous phase.
- Injection: Slowly inject the lipid solution in diethyl ether through a fine gauge needle (e.g., 14-gauge) into the pre-heated aqueous phase.[4][7] The slow injection allows for the rapid evaporation of the ether as it comes into contact with the hot aqueous medium.
- Vesicle Formation: As the ether evaporates, the surfactant and cholesterol molecules selfassemble into unilamellar niosomes.[2]
- Solvent Removal: Continue stirring the suspension at the same temperature for a period to ensure the complete removal of the residual diethyl ether.
- Cooling and Maturation: Allow the niosomal suspension to cool to room temperature. It can then be stored in a refrigerator (4°C) for further use.

## **Data Presentation**

The physicochemical properties of niosomes are highly dependent on the formulation parameters, particularly the molar ratio of **Span 40** to cholesterol. The following tables summarize typical formulation compositions and their resulting characteristics based on available literature.

Table 1: Example Formulations of **Span 40** and Cholesterol Niosomes



| Formulation<br>Code | Surfactant:Ch<br>olesterol Molar<br>Ratio | Drug            | Preparation<br>Method  | Reference |
|---------------------|-------------------------------------------|-----------------|------------------------|-----------|
| F1                  | 1:1                                       | Olanzapine      | Ether Injection        | [1]       |
| F2                  | 1:1                                       | Itraconazole    | Thin-Film<br>Hydration | [8]       |
| F3                  | 1.5:0.3 (5:1)                             | Itraconazole    | Thin-Film<br>Hydration | [8]       |
| F4                  | 2:0.4 (5:1)                               | Itraconazole    | Thin-Film<br>Hydration | [8]       |
| F5                  | 7:3                                       | Timolol Maleate | Thin-Film<br>Hydration | [13]      |
| F6                  | 1:1                                       | Lornoxicam      | Thin-Film<br>Hydration | [14]      |
| F7                  | 2:1                                       | Lornoxicam      | Thin-Film<br>Hydration | [14]      |

Table 2: Characterization of Span 40 Niosomes



| Parameter                                         | Span 40<br>Formulation Details                  | Observed Value | Reference |
|---------------------------------------------------|-------------------------------------------------|----------------|-----------|
| Vesicle Size                                      | Surfactant:Cholesterol ratio of 1:1             | 3.88 ± 0.35 μm | [4]       |
| Surfactant:Cholesterol ratio of 0.5:1             | 4.05 ± 0.37 μm                                  | [4]            |           |
| Surfactant:Cholesterol ratio of 1.5:1             | 3.96 ± 0.42 μm                                  | [4]            |           |
| Encapsulation Efficiency (%)                      | Surfactant:Cholesterol ratio of 1:1             | 76.43 ± 0.31 % | [4]       |
| Surfactant:Cholesterol ratio of 0.5:1             | 67.43 ± 0.27 %                                  | [4]            |           |
| Surfactant:Cholesterol ratio of 1.5:1             | 74.76 ± 0.67 %                                  | [4]            |           |
| Drug:Surfactant:Chole sterol ratio of 1:2:0.4     | 71.2 %                                          | [8]            |           |
| In-Vitro Drug Release<br>(%)                      | Surfactant:Cholesterol ratio of 1:1 (after 10h) | 82.38 ± 0.29 % | [4]       |
| Surfactant:Cholesterol ratio of 0.5:1 (after 10h) | 78.14 ± 0.66 %                                  | [4]            |           |
| Surfactant:Cholesterol ratio of 1.5:1 (after 10h) | 81.38 ± 5.40 %                                  | [4]            |           |

## **Visualizations**

# **Experimental Workflow for Niosome Formulation**

The following diagram illustrates the general workflow for the preparation and characterization of niosomes using **Span 40** and cholesterol.





Click to download full resolution via product page

Caption: Workflow for Niosome Formulation and Characterization.



### **Characterization of Niosomes**

Following formulation, a comprehensive characterization of the niosomes is crucial to ensure quality and predict in-vivo performance.

- Vesicle Size, Polydispersity Index (PDI), and Zeta Potential: These parameters are
  determined using Dynamic Light Scattering (DLS). Vesicle size influences the bioavailability
  and tissue penetration of the encapsulated drug. PDI indicates the uniformity of the vesicle
  size distribution. Zeta potential provides an indication of the surface charge and,
  consequently, the stability of the niosomal suspension against aggregation.
- Morphology: The shape and surface characteristics of the niosomes can be visualized using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).[4]
- Encapsulation Efficiency (%EE): This is a critical parameter that determines the percentage of the initial drug that has been successfully entrapped within the niosomes. It is calculated after separating the unentrapped drug from the niosomal suspension (e.g., by centrifugation or dialysis) and quantifying the drug in the supernatant and/or the vesicles. The formula is:

%EE = [(Total Drug - Unentrapped Drug) / Total Drug] x 100[10]

In-Vitro Drug Release: The release profile of the encapsulated drug from the niosomes is
typically studied using a dialysis bag method.[5] The niosomal suspension is placed in a
dialysis bag, which is then suspended in a receptor medium (e.g., PBS) under constant
stirring at 37°C. Samples are withdrawn from the receptor medium at predetermined time
intervals and analyzed for drug content to determine the cumulative drug release over time.
 [5]

## Conclusion

The protocols outlined in this document provide a comprehensive guide for the formulation of niosomes using **Span 40** and cholesterol. The thin-film hydration and ether injection methods are robust techniques that can be adapted for the encapsulation of a wide variety of therapeutic agents. Proper characterization of the resulting niosomes is essential to ensure the development of a stable and effective drug delivery system. Researchers should optimize formulation parameters, such as the surfactant-to-cholesterol ratio, to achieve the desired physicochemical properties for their specific application.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. Niosome Preparation Techniques and Structure—An Illustrated Review PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Skeletal muscle relaxant activity of different formulation of span 60 niosomes [scielo.isciii.es]
- 5. Mechanistic insights into encapsulation and release of drugs in colloidal niosomal systems: biophysical aspects PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. eijppr.com [eijppr.com]
- 8. iajps.com [iajps.com]
- 9. ijrpns.com [ijrpns.com]
- 10. actapharmsci.com [actapharmsci.com]
- 11. mdpi.com [mdpi.com]
- 12. iomcworld.org [iomcworld.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Protocol for the Formulation of Niosomes using Span 40 and Cholesterol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10781940#protocol-for-formulating-niosomes-with-span-40-and-cholesterol]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com